Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate
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Overview
Description
Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate is a chemical compound with the molecular formula C6H9ClO4S and a molecular weight of 212.65 g/mol . It is characterized by the presence of a chlorosulfonyl group attached to a cyclobutane ring, which is further connected to a carboxylate ester group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutane-1-carboxylic acid with chlorosulfonic acid in the presence of a suitable solvent . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting intermediate is then esterified using methanol to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form corresponding sulfonyl derivatives.
Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Major Products Formed
Substitution: Formation of sulfonamide or sulfonate esters.
Reduction: Formation of sulfonyl derivatives.
Oxidation: Formation of sulfonic acids.
Scientific Research Applications
Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate has several applications in scientific research, including:
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate involves the reactivity of the chlorosulfonyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The compound can also interact with biological molecules, modifying their structure and function. The exact molecular targets and pathways depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(sulfamoyl)cyclobutane-1-carboxylate
- Methyl 3-(methanesulfonyl)cyclobutane-1-carboxylate
- Methyl 3-(trifluoromethanesulfonyl)cyclobutane-1-carboxylate
Uniqueness
Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable reagent in organic synthesis and a versatile compound for various scientific applications.
Properties
IUPAC Name |
methyl 3-chlorosulfonylcyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO4S/c1-11-6(8)4-2-5(3-4)12(7,9)10/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZPZRVIYDYSNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909294-41-2, 1932811-28-3 |
Source
|
Record name | methyl (1R,3R)-3-(chlorosulfonyl)cyclobutane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | methyl rac-(1s,3s)-3-(chlorosulfonyl)cyclobutane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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